molecular formula C42H70O14 B12308896 11-Oxomogroside II A1

11-Oxomogroside II A1

Cat. No.: B12308896
M. Wt: 799.0 g/mol
InChI Key: DIMVUFICPPIRQD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Oxomogroside II A1 involves the extraction of mogrosides from the fruit of Siraitia grosvenorii. The process typically includes:

    Extraction: The fruit is subjected to ethanol extraction to isolate mogrosides.

    Oxidation: The isolated mogrosides undergo oxidation to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar extraction and oxidation processes but on a larger scale. The use of biotransformation techniques, including enzymatic conversion, is also explored to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 11-Oxomogroside II A1 undergoes various chemical reactions, including:

    Oxidation: Conversion of mogrosides to this compound.

    Reduction: Potential reduction reactions to revert to less oxidized forms.

    Substitution: Possible substitution reactions involving functional groups on the mogroside structure.

Common Reagents and Conditions:

    Oxidizing Agents: Used in the oxidation process to form this compound.

    Reducing Agents: Employed in reduction reactions.

    Solvents: Ethanol is commonly used for extraction and reaction processes.

Major Products: The primary product of these reactions is this compound, with potential by-products depending on the specific reaction conditions and reagents used .

Scientific Research Applications

11-Oxomogroside II A1 has diverse applications in scientific research, including:

    Chemistry: Studied for its unique chemical properties and potential as a precursor for synthesizing other compounds.

    Biology: Investigated for its inhibitory effects on EBV activation and its weak inhibition of NO donors.

    Medicine: Explored for its potential therapeutic applications in treating EBV-related conditions and other viral infections.

    Industry: Utilized in the production of natural sweeteners and other bioactive compounds

Mechanism of Action

The mechanism of action of 11-Oxomogroside II A1 involves:

Comparison with Similar Compounds

  • Mogroside II B
  • 11-Deoxymogroside III
  • 7-Oxo-mogroside II E
  • 7-Oxo-mogroside V
  • 11-Oxomogroside IV

Comparison: 11-Oxomogroside II A1 is unique due to its specific inhibitory effects on EBV activation and its weak inhibition of NO donors. While other mogrosides share similar structural features, this compound’s distinct bioactivity sets it apart .

Properties

Molecular Formula

C42H70O14

Molecular Weight

799.0 g/mol

IUPAC Name

3-hydroxy-17-[6-hydroxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one

InChI

InChI=1S/C42H70O14/c1-20(21-15-16-40(6)26-12-10-22-23(11-13-27(44)38(22,2)3)42(26,8)28(45)17-41(21,40)7)9-14-29(39(4,5)52)56-37-35(51)33(49)31(47)25(55-37)19-53-36-34(50)32(48)30(46)24(18-43)54-36/h10,20-21,23-27,29-37,43-44,46-52H,9,11-19H2,1-8H3

InChI Key

DIMVUFICPPIRQD-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(=O)C5(C4CC=C6C5CCC(C6(C)C)O)C)C)C

Origin of Product

United States

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